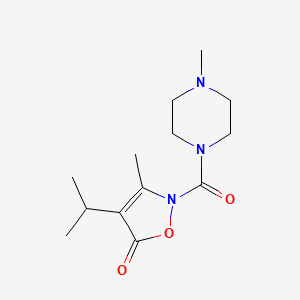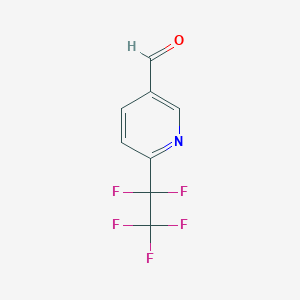
6-(Pentafluoroethyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pentafluoroethyl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C₈H₄F₅NO. This compound is characterized by the presence of a pentafluoroethyl group attached to the sixth position of the pyridine ring and an aldehyde group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pentafluoroethylating agents under controlled conditions. For instance, the interaction of pyridine-3-carbaldehyde with pentafluoroacetonitrile in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient production. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve the desired product specifications .
化学反応の分析
Types of Reactions
6-(Pentafluoroethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluorinated group under appropriate conditions.
Major Products
Oxidation: 6-(Pentafluoroethyl)pyridine-3-carboxylic acid.
Reduction: 6-(Pentafluoroethyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Pentafluoroethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde is largely influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the aldehyde group, making it a versatile intermediate in various chemical reactions. The compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular pathways and enzyme activities .
類似化合物との比較
Similar Compounds
6-Fluoropyridine-3-carbaldehyde: Similar structure but with a single fluorine atom instead of a pentafluoroethyl group.
3-(Trifluoromethyl)pyridine-2-carbaldehyde: Contains a trifluoromethyl group at the second position of the pyridine ring.
2,6-Difluoropyridine-3-carbaldehyde: Features two fluorine atoms at the second and sixth positions of the pyridine ring.
Uniqueness
6-(Pentafluoroethyl)pyridine-3-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability .
特性
CAS番号 |
1816282-87-7 |
|---|---|
分子式 |
C8H4F5NO |
分子量 |
225.11 g/mol |
IUPAC名 |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-4H |
InChIキー |
GIJKNSZMUDKAAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C=O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
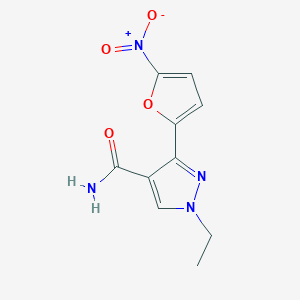
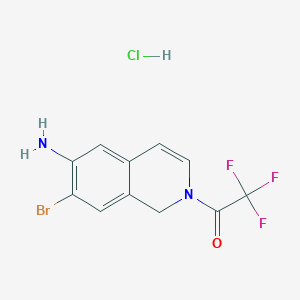

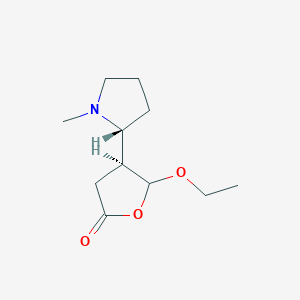
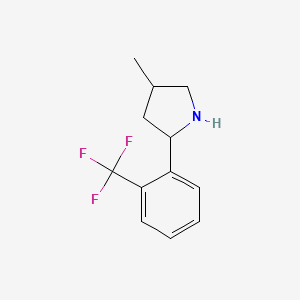
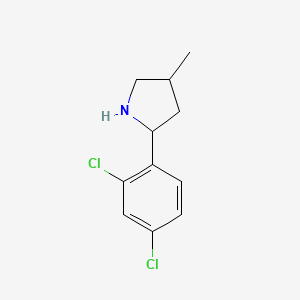
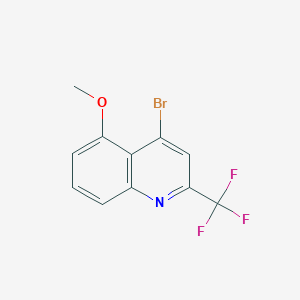
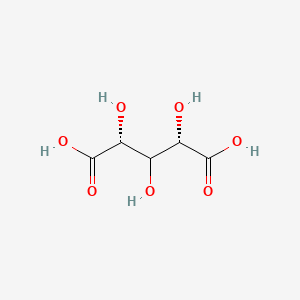
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
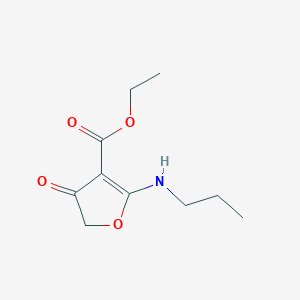

![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
